molecular formula C11H9NO3S2 B14304663 2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid CAS No. 113956-78-8

2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid

Katalognummer: B14304663
CAS-Nummer: 113956-78-8
Molekulargewicht: 267.3 g/mol
InChI-Schlüssel: IWVQHPZMSFHVBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid is a chemical compound that features a thiophene ring and a benzene sulfonic acid group

Vorbereitungsmethoden

The synthesis of 2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid typically involves the condensation of thiophene-2-carbaldehyde with 2-aminobenzenesulfonic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, where electrophilic substitution can occur. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The thiophene ring and sulfonic acid group can participate in various binding interactions, influencing the compound’s biological and chemical activity. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid include other thiophene derivatives and benzene sulfonic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a thiophene ring with a benzene sulfonic acid group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

113956-78-8

Molekularformel

C11H9NO3S2

Molekulargewicht

267.3 g/mol

IUPAC-Name

2-(thiophen-2-ylmethylideneamino)benzenesulfonic acid

InChI

InChI=1S/C11H9NO3S2/c13-17(14,15)11-6-2-1-5-10(11)12-8-9-4-3-7-16-9/h1-8H,(H,13,14,15)

InChI-Schlüssel

IWVQHPZMSFHVBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.